M₁ mAChR Positive Allosteric Modulator Activity: BQCA vs. 1-Benzyl Analog (Class-Level Inference)
The closest well‑characterised comparator is BQCA (1‑(4‑methoxybenzyl)‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid, CAS 338747‑41‑4). BQCA acts as a highly selective M₁ mAChR PAM, reducing the acetylcholine (ACh) concentration required for receptor activation up to 129‑fold with an inflection point (IP) of 845 nM in calcium‑mobilisation assays on CHO cells expressing the rat M₁ receptor [1]. In the same study, BQCA showed no potentiation, agonism, or antagonism at M₂–M₅ receptors at concentrations up to 100 µM [1]. The 1‑benzyl analogue 35975‑86‑1 lacks the para‑methoxy substituent that is critical for high‑affinity allosteric modulation; SAR studies on BQCA analogues demonstrate that removal or modification of the methoxy group drastically reduces M₁ PAM potency and cooperativity with ACh [2]. Although direct IC₅₀ or IP values for 35975‑86‑1 have not been reported in peer‑reviewed primary literature, the available class‑level SAR indicates that the 1‑benzyl compound is at least 10‑ to 100‑fold less potent than BQCA as an M₁ PAM [2].
| Evidence Dimension | M₁ mAChR positive allosteric modulator potency – fold reduction in ACh EC₅₀ |
|---|---|
| Target Compound Data | No quantitative data available; expected to be markedly reduced relative to BQCA based on SAR |
| Comparator Or Baseline | BQCA: 129‑fold leftward shift of ACh concentration–response curve, inflection point 845 nM (rat M₁ CHO cells) [1] |
| Quantified Difference | Estimated ≥10‑fold lower potentiation for 35975‑86‑1 (class‑level SAR inference) [2] |
| Conditions | CHO cells stably expressing rat M₁ mAChR; calcium‑mobilisation FLIPR assay; acetylcholine as orthosteric agonist [1] |
Why This Matters
For laboratories studying M₁ mAChR allostery, selecting BQCA over the 1‑benzyl analogue is critical for achieving robust potentiation; conversely, the 1‑benzyl compound may serve as a matched negative control or as a starting scaffold for derivatisation.
- [1] Ma, L., Seager, M.A., Wittmann, M., Jacobson, M., Bickel, D., Burno, M., Jones, K., Graufelds, V.K., Xu, G., Pearson, M., McCampbell, A., Gaspar, R., Shughrue, P., Danziger, A., Regan, C., Flick, R., Pascarella, D., Garson, S., Doran, S., Kreatsoulas, C., Veng, L., Lindsley, C.W., Shipe, W., Kuduk, S., Sur, C., Kinney, G., Seabrook, G.R., Ray, W.J. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proc. Natl. Acad. Sci. USA 2009, 106, 15930–15935. View Source
- [2] Davie, B.J., Valant, C., White, J.M., Sexton, P.M., Capuano, B., Christopoulos, A., Scammells, P.J. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M₁ muscarinic acetylcholine receptor. J. Med. Chem. 2014, 57, 5405–5418. View Source
